molecular formula C18H16ClFN2O2 B6114051 1-[(4-chlorophenyl)carbonyl]-N-(2-fluorophenyl)prolinamide

1-[(4-chlorophenyl)carbonyl]-N-(2-fluorophenyl)prolinamide

Cat. No.: B6114051
M. Wt: 346.8 g/mol
InChI Key: CJJHVMGAWWAAHV-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)carbonyl]-N-(2-fluorophenyl)prolinamide is an organic compound characterized by the presence of a chlorophenyl group, a fluorophenyl group, and a prolinamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-chlorophenyl)carbonyl]-N-(2-fluorophenyl)prolinamide typically involves the following steps:

    Formation of the Chlorophenyl Carbonyl Intermediate: This step involves the reaction of 4-chlorobenzoyl chloride with an appropriate base, such as triethylamine, to form the chlorophenyl carbonyl intermediate.

    Coupling with 2-Fluoroaniline: The intermediate is then reacted with 2-fluoroaniline in the presence of a coupling agent, such as N,N’-dicyclohexylcarbodiimide (DCC), to form the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-chlorophenyl)carbonyl]-N-(2-fluorophenyl)prolinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and fluorophenyl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

1-[(4-chlorophenyl)carbonyl]-N-(2-fluorophenyl)prolinamide has several scientific research applications, including:

    Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific receptors or enzymes.

    Material Science: Utilization in the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.

    Biological Studies: Investigation of its biological activity and potential therapeutic effects in various disease models.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)carbonyl]-N-(2-fluorophenyl)prolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

  • 1-[(4-chlorophenyl)carbonyl]-N-(2-chlorophenyl)prolinamide
  • 1-[(4-fluorophenyl)carbonyl]-N-(2-fluorophenyl)prolinamide
  • 1-[(4-bromophenyl)carbonyl]-N-(2-fluorophenyl)prolinamide

Comparison: 1-[(4-chlorophenyl)carbonyl]-N-(2-fluorophenyl)prolinamide is unique due to the presence of both chlorophenyl and fluorophenyl groups, which may confer distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and selectivity in chemical reactions and biological assays.

Properties

IUPAC Name

1-(4-chlorobenzoyl)-N-(2-fluorophenyl)pyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN2O2/c19-13-9-7-12(8-10-13)18(24)22-11-3-6-16(22)17(23)21-15-5-2-1-4-14(15)20/h1-2,4-5,7-10,16H,3,6,11H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJJHVMGAWWAAHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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